

Ethyl tetrahydropyran-4-carboxylate molecular weight and formula

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Compound of Interest

Compound Name: Ethyl tetrahydropyran-4-carboxylate

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An In-depth Technical Guide to **Ethyl Tetrahydropyran-4-Carboxylate**: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl tetrahydropyran-4-carboxylate is a pivotal chemical intermediate, distinguished by the presence of a saturated tetrahydropyran (THP) ring. This scaffold is of profound interest in medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents. The THP motif is frequently employed as a bioisostere for more metabolically labile groups, enhancing the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of **ethyl tetrahydropyran-4-carboxylate**, detailing its fundamental physicochemical properties, robust synthetic methodologies, critical applications in drug development, analytical characterization, and essential safety protocols. The content herein is synthesized from an application-centric perspective to empower researchers in leveraging this valuable molecule for novel therapeutic design.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged structure in contemporary drug design.^[1] Its prevalence stems from a unique combination of properties: it is generally metabolically stable, can improve aqueous solubility, and acts as a hydrogen bond acceptor. Furthermore, its defined chair-like conformation allows it to orient substituents in precise three-dimensional vectors, which is critical for optimizing interactions with biological targets.^[1]

Ethyl tetrahydropyran-4-carboxylate emerges as a particularly useful derivative. The ester functionality at the 4-position provides a reactive handle for a wide array of chemical transformations, including amide bond formation, reduction to the corresponding alcohol, or conversion to other functional groups. This versatility makes it an indispensable starting material for constructing complex molecular architectures targeting diseases ranging from neurological disorders to cancer.^{[1][2]}

Core Physicochemical & Structural Data

The fundamental properties of **ethyl tetrahydropyran-4-carboxylate** are summarized below. Accurate knowledge of these parameters is the foundation of all experimental design, from reaction stoichiometry to purification and analytical characterization.

Property	Value	Source(s)
Chemical Name	Ethyl tetrahydropyran-4-carboxylate	^{[3][4]}
CAS Number	96835-17-5	^{[3][5]}
Molecular Formula	C ₈ H ₁₄ O ₃	^{[3][4]}
Molecular Weight	158.19 g/mol	^{[3][6]}
Density	1.043 g/cm ³	^{[7][8]}
Boiling Point	209.5 °C (at 760 mmHg)	^{[7][8]}
InChI Key	BCXINTIRMSZYKA-UHFFFAOYSA-N	^[3]

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Molecular Structure:

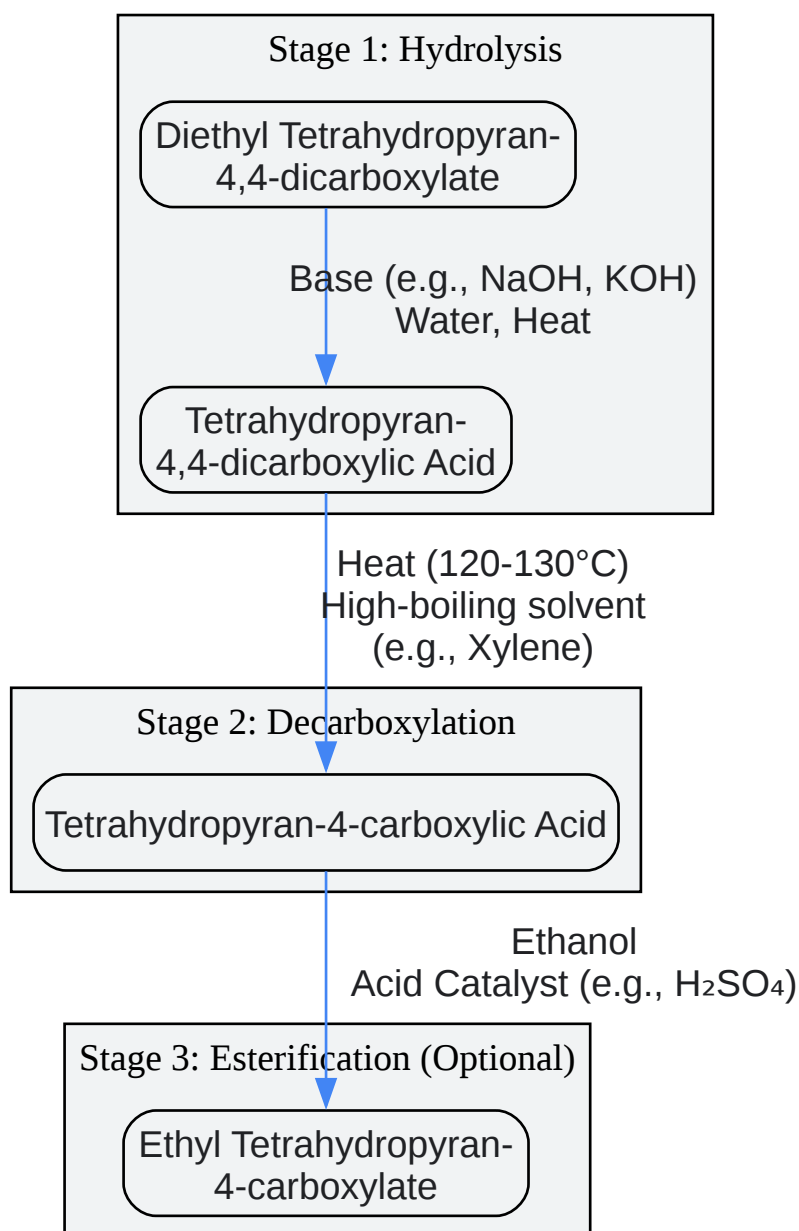
Caption: 2D structure of **Ethyl Tetrahydropyran-4-Carboxylate**.

Synthesis and Mechanistic Insights

The preparation of **ethyl tetrahydropyran-4-carboxylate** and its parent acid is well-documented, with several scalable routes available. A common and industrially relevant approach involves the hydrolysis and subsequent decarboxylation of a dicarboxylate precursor. [1] This method is advantageous due to the availability of starting materials and the controlled nature of the reaction.

Synthetic Workflow: From Dicarboxylate to Final Product

The synthesis can be conceptualized as a two-stage process starting from diethyl tetrahydropyran-4,4-dicarboxylate.



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Caption: Key stages in the synthesis of **Ethyl Tetrahydropyran-4-carboxylate**.

Causality Behind Experimental Choices:

- Hydrolysis: The use of a strong base like NaOH or KOH is essential to saponify the two ester groups of the starting material to the corresponding carboxylate salts. Subsequent acidification protonates these salts to yield the dicarboxylic acid.^[1]

- Decarboxylation: Heating the dicarboxylic acid, particularly in a high-boiling solvent like xylene, provides the thermal energy required to eliminate one carboxyl group as carbon dioxide (CO₂).^[1] Using a solvent helps to maintain a controlled temperature and prevent localized overheating and decomposition.^[1]
- Esterification: The final conversion to the ethyl ester is a classic Fischer esterification, driven by an acid catalyst and typically using an excess of ethanol to push the equilibrium towards the product.^[2]

Self-Validating Experimental Protocol: Synthesis from Diethyl Dihydro-2H-pyran-4,4(3H)-dicarboxylate

This protocol is adapted from established procedures and includes in-process checks to ensure reaction completion and purity.^[5]

Materials:

- Diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate
- N,N-Dimethylformamide (DMF)
- Lithium iodide (LiI)
- Sodium cyanide (NaCN)
- Diethyl ether
- Hexane
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylate (1.0 eq) in DMF.

- **Reagent Addition:** Add lithium iodide (5.0 eq) and sodium cyanide (1.1 eq) to the solution sequentially.
- **Heating:** Heat the reaction mixture to 130°C for 7 hours, then increase the temperature to 140°C.
- **In-Process Control (IPC):** Monitor the reaction progress by gas chromatography (GC). The reaction is considered complete when >95% of the starting material has been consumed. Continue heating at 140°C until this threshold is met (can take up to an additional 25 hours).
[5]
- **Workup - Quenching and Extraction:** Once complete, cool the reaction mixture to room temperature. Partition the mixture between a 1:2 solution of diethyl ether/hexane and brine.
- **Washing:** Separate the organic layer and wash it again with fresh brine to remove residual DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude **ethyl tetrahydropyran-4-carboxylate**.
- **Purification (if necessary):** The product can be further purified by vacuum distillation.

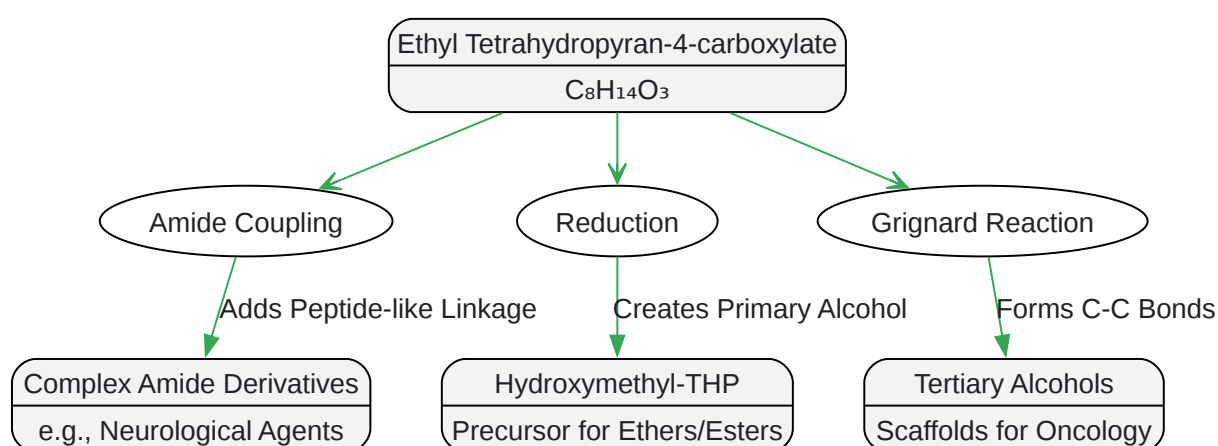
Trustworthiness through Self-Validation: The protocol's reliability is ensured by the GC monitoring step. This analytical check provides quantitative data on the reaction's progression, preventing premature workup and ensuring high conversion, which directly translates to a higher yield and purity of the final product.[5]

Application in Drug Discovery & Development

The THP core is a cornerstone in the development of therapeutics for a wide range of conditions. Tetrahydropyran-4-carboxylic acid and its esters are key intermediates in the synthesis of compounds for:

- **Neurological Disorders:** As building blocks for neurological receptor antagonists.[1]

- Alzheimer's Disease: Used in the construction of molecules targeting pathways implicated in Alzheimer's.[1]
- Oncology: Employed in the structure-based design of novel Class II c-Met inhibitors for cancer therapy.[1]
- Opioid Receptor Modulation: Incorporated into azaspiro[4.5]decane derivatives with affinity for opioid receptors.[1]



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Caption: Role as a versatile chemical intermediate in drug development.

Analytical Characterization Profile

Confirming the identity and purity of synthesized **ethyl tetrahydropyran-4-carboxylate** is paramount. A combination of spectroscopic methods should be employed. While a comprehensive dataset for this specific molecule is not publicly aggregated, its expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[9][10][11]

- ¹H NMR (Proton NMR): The spectrum should show characteristic signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and a series of multiplets for the

protons on the tetrahydropyran ring.[\[10\]](#)

- ¹³C NMR (Carbon NMR): Key signals would include the carbonyl carbon of the ester at ~175 ppm, the -O-CH₂- of the ethyl group around 60 ppm, and the carbons of the THP ring in the aliphatic region.[\[11\]](#)[\[12\]](#)
- Infrared (IR) Spectroscopy: A strong absorbance band around 1730 cm⁻¹ is definitive for the C=O stretch of the saturated ester. C-O stretching bands will also be prominent.[\[9\]](#)
- Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable, confirming the molecular weight of 158.19.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. While this compound is not classified as acutely hazardous, adherence to good laboratory practice is essential. The following guidelines are based on safety data for structurally related chemicals.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Protocol for Safe Handling:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[\[14\]](#)
- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[\[15\]](#)
- Handling: Avoid contact with skin and eyes. Prevent inhalation of vapors. Use non-sparking tools and take measures to prevent electrostatic discharge.[\[13\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[\[16\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[\[14\]](#)

Conclusion

Ethyl tetrahydropyran-4-carboxylate is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical sciences. Its robust synthesis, chemical versatility, and the desirable properties of the THP scaffold make it a high-value intermediate for drug discovery. This guide has provided the core technical knowledge required for its synthesis, characterization, and application, grounded in the principles of causality and self-validating protocols to support researchers in their pursuit of novel therapeutics.

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